molecular formula C13H19NO2 B7934664 ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol

((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol

Cat. No.: B7934664
M. Wt: 221.29 g/mol
InChI Key: VGPHTTKTZQGSHW-DGCLKSJQSA-N
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Description

((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol: is a chiral morpholine derivative with a benzyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable morpholine derivative.

    Benzylation: The 4-position of the morpholine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.

    Methylation: The 6-position is methylated using methyl iodide under basic conditions.

    Reduction: The resulting intermediate is reduced to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ((2R,6R)-6-Methylmorpholin-2-yl)methanol: A similar compound with a methyl group at the 6-position but lacking the benzyl group.

    ((2R,6R)-4-Benzylmorpholin-2-yl)methanol: A compound with a benzyl group at the 4-position but lacking the methyl group at the 6-position.

Uniqueness:

  • The presence of both benzyl and methyl groups in ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol imparts unique chemical and physical properties.
  • The chiral nature of the compound makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPHTTKTZQGSHW-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743886
Record name [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-51-7
Record name [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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